molecular formula C17H24N2O2 B12182709 N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B12182709
M. Wt: 288.4 g/mol
InChI Key: CHZOIRZNRRKMLZ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a cyclohepta[d][1,2]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound shares a similar cyclohexene and ethyl structure but differs in the presence of a methoxybenzeneacetamide group.

    2-(1-Cyclohexenyl)ethylamine: This compound has a similar cyclohexene and ethyl structure but lacks the cyclohepta[d][1,2]oxazole ring.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its combination of a cyclohexene ring, an ethyl chain, and a cyclohepta[d][1,2]oxazole ring. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C17H24N2O2/c20-17(18-12-11-13-7-3-1-4-8-13)16-14-9-5-2-6-10-15(14)21-19-16/h7H,1-6,8-12H2,(H,18,20)

InChI Key

CHZOIRZNRRKMLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NCCC3=CCCCC3

Origin of Product

United States

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